(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Overview

Description

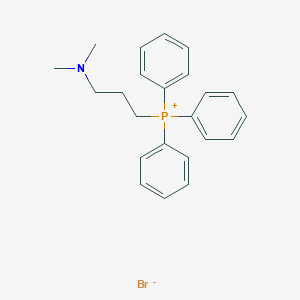

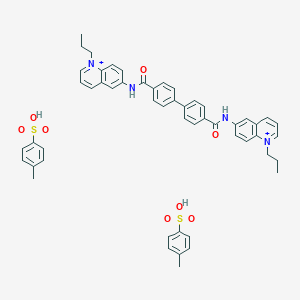

The compound [3-(dimethylamino)propyl]triphenylphosphonium bromide is a phosphonium salt that has been studied for its potential use as a pharmaceutical intermediate. It is characterized by the presence of a triphenylphosphonium group attached to a propyl chain that bears a dimethylamino substituent .

Synthesis Analysis

The synthesis of related phosphonium bromides has been described in the literature. For instance, the synthesis of 1,3-propanediylbis(triphenylphosphonium) dibromide and monotribromide has been achieved, which are structurally similar to the compound of interest . These compounds were synthesized and characterized using various techniques, including NMR, FT-IR, and single-crystal X-ray diffraction . The synthesis process for [3-(dimethylamino)propyl]triphenylphosphonium bromide itself was established in the laboratory, with a focus on reaction kinetics and safety evaluations for scale-up to plant production .

Molecular Structure Analysis

The molecular structure of phosphonium bromides has been extensively studied using crystallography and Hirshfeld surface analysis. For example, the crystal packing structures of 1,3-propanediylbis(triphenylphosphonium) dibromide and monotribromide were stabilized by various intermolecular interactions, particularly C-H···π contacts . Similarly, the crystal structure of bromotriphenylphosphonium tribromide was determined, showing discrete monomeric ions in the solid state . These studies provide insights into the molecular structure of phosphonium bromides, which can be extrapolated to understand the structure of [3-(dimethylamino)propyl]triphenylphosphonium bromide.

Chemical Reactions Analysis

Phosphonium salts are known to participate in various chemical reactions. For instance, the reactivity of a related compound, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, towards phosphorus reagents has been studied, leading to the synthesis of novel phosphorus-containing compounds . The bromination of double bonds and phenolic rings using phosphonium bromides as brominating agents has also been demonstrated . These studies highlight the versatility of phosphonium salts in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium bromides have been characterized in several studies. These salts exhibit good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF . They also show thermal and physicochemical stability, which are advantageous for their use as brominating agents and in other chemical processes . The thermal stability and reaction kinetics of [3-(dimethylamino)propyl]triphenylphosphonium bromide were specifically evaluated for the production of a pharmaceutical intermediate, ensuring safe and high-quality production .

Scientific Research Applications

Pharmaceutical Intermediate Production

- A study by Sano, Sugaya, and Kasai (1998) discussed the use of (3-(dimethylamino)propyl)triphenylphosphonium bromide in the laboratory synthesis of a pharmaceutical intermediate. This process involved reaction kinetics studies using a reaction calorimeter, demonstrating its application in producing high-quality pharmaceutical compounds under safe conditions (Sano, Sugaya, & Kasai, 1998).

Chemical and Spectroscopic Properties Studies

- Takekuma et al. (2010) explored the chemical and spectroscopic properties of a compound synthesized through the Wittig reaction involving this compound. Their research documented the crystal structure, electrochemical behavior, and spectroscopic properties of the synthesized compound (Takekuma, Matsuoka, Minematsu, & Takekuma, 2010).

Synthesis of Vinyl Dithiocarbamates

- Huang and Wu (1996) reported a novel synthesis method for vinyl dithiocarbamates using a compound related to this compound. This method involved a Wittig reaction and showcased a new approach to lengthen aldehydes by one carbon atom (Huang & Wu, 1996).

Synthesis of Antitumor Compounds

- Mangeney et al. (1979) conducted research on vinblastine-type alkaloids, where derivatives of this compound were utilized in synthesizing new antitumor compounds. This highlights its potential application in developing novel cancer therapies (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

Ionic Liquid Catalyst Synthesis

- Karami, Momeni, and Albadi (2019) described the synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, a Brønsted-acidic ionic liquid catalyst, for the synthesis of certain organic compounds. This research indicates the use of related phosphonium bromides in catalysis and organic synthesis (Karami, Momeni, & Albadi, 2019).

Bromination Agent Synthesis

- Nokhbeh et al. (2020) synthesized 1,3-propanediylbis(triphenylphosphonium) monotribromide, a new brominating agent, demonstrating the role of similar phosphonium compounds in organic synthesis, particularly in bromination processes (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).

Catalysis in Suzuki-Miyaura Cross-Coupling

- Snelders et al. (2008) reported the use of hexa((dimethylamino)-methyl)-functionalized triphenylphosphine, a related compound, in enhancing the rate of Suzuki-Miyaura cross-coupling reactions. This illustrates the potential of similar phosphonium compounds in catalyzing important chemical reactions (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).

Future Directions

“(3-(Dimethylamino)propyl)triphenylphosphonium bromide” has been used in the synthesis of various compounds, including topoisomerase I-targeting antitumor agents and diphenyl amine-based sodium channel blockers . Its future use will likely continue in these areas and potentially expand as new applications are discovered.

Mechanism of Action

Target of Action

It has been used in the synthesis of topoisomerase i-targeting antitumor agents , suggesting that it may interact with topoisomerase I, an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.

Mode of Action

It is known to be a reactant in the preparation of various compounds . For instance, it has been used in the Wittig reaction with benzaldehyde , a common method for the synthesis of alkenes from aldehydes or ketones.

Biochemical Pathways

The compound has been used in the synthesis of the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . Discodermolide is a potent antimitotic agent that stabilizes microtubules. Therefore, it can be inferred that the compound may indirectly affect the microtubule dynamics and cell division processes.

Result of Action

The compound has been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 . Sodium channels play a key role in the generation and propagation of action potentials in neurons. Therefore, the compound may indirectly contribute to the modulation of neuronal activity.

Action Environment

The compound is recommended to be stored in an inert atmosphere at room temperature .

properties

IUPAC Name |

3-(dimethylamino)propyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWPSKSQQSJKKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580684 | |

| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18355-96-9 | |

| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18355-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the main challenge in scaling up the production of (3-(Dimethylamino)propyl)triphenylphosphonium bromide?

A1: The primary challenge in scaling up the production was ensuring process safety and product quality. [] The research team addressed this by simulating the reaction to understand heat production and byproduct formation using kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements. [] This approach allowed them to establish safe operating conditions for large-scale production while maintaining high product quality. []

Q2: How did the researchers determine the kinetic parameters for the amination reaction?

A2: The research article mentions that kinetic parameters were determined using laboratory experiments and reaction calorimeter measurements. [] Unfortunately, the specific experimental details and methodologies used for these measurements are not described within the provided abstract.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)